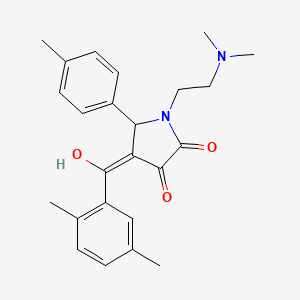

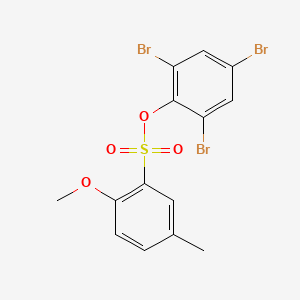

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a class of compounds that exhibit interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, the papers do discuss related compounds that can offer insights into the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors under specific conditions. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones is achieved by heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which results in high yields of the desired products . This suggests that the synthesis of the compound may also involve similar starting materials and condensation reactions, potentially under heating and in the presence of a solvent like acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single crystal diffraction and quantum chemical calculations . These studies reveal the geometries, bond angles, and lengths that are consistent with optimized structures. For the compound , similar analytical methods could be used to determine its precise molecular geometry, which would likely involve a pyrrol-2-one core with various substituents influencing its three-dimensional conformation.

Chemical Reactions Analysis

The related compounds exhibit reactivity that could shed light on the potential reactions of the compound . For example, the 1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones can undergo dehydration reactions when heated in acetic acid . This indicates that the compound might also be prone to similar reactions, such as condensation or dehydration, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods and quantum chemical calculations . These studies include NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as calculations of thermodynamic parameters, electronic transitions, and vibrational analysis. For the compound , similar methods could be employed to determine its spectroscopic fingerprints, stability, and reactivity. The intermolecular interactions, such as hydrogen bonding, could also be significant in determining its physical properties, such as solubility and melting point.

Scientific Research Applications

Spectroscopic and Computational Analysis

Studies have synthesized and characterized similar compounds, employing spectroscopic techniques (1H NMR, UV–Vis, FT-IR, and Mass spectroscopy) and computational methods (DFT calculations). These analyses reveal insights into their geometrical, spectral, and thermodynamic properties, indicating their suitability for various applications, including as materials for nonlinear optical (NLO) applications due to their significant hyperpolarizability values (Singh et al., 2013).

Synthesis and Characterization

Research on the synthesis of related pyrrole chalcone derivatives showcases their potential in forming heterocyclic compounds such as pyrazoline, oxazoline, and others, through specific chemical reactions. These derivatives demonstrate interesting properties, including shifts in vibrational analysis and dimer formation, which are essential for further chemical applications (Singh et al., 2014).

Application in Detection and Monitoring

A novel fluorescent probe based on a related core structure has been developed for the quantitative detection of low levels of carbon dioxide. This probe exhibits a selective, fast, and iterative response to CO2, highlighting its potential for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research is crucial for developing new antimicrobial agents that can be used in treating various bacterial infections (Kumar et al., 2017).

properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-15-7-10-18(11-8-15)21-20(22(27)19-14-16(2)6-9-17(19)3)23(28)24(29)26(21)13-12-25(4)5/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKMRAMRGKJBSA-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=C(C=CC(=C3)C)C)O)C(=O)C(=O)N2CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=CC(=C3)C)C)\O)/C(=O)C(=O)N2CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

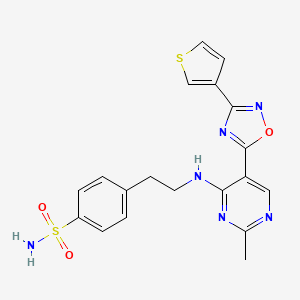

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)